molecular formula C8H3ClF3NO6S B13031694 4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate

4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate

Cat. No.: B13031694
M. Wt: 333.63 g/mol
InChI Key: SMAAECYHFKHFEX-UHFFFAOYSA-N
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Description

4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloro group, a formyl group, a nitro group, and a trifluoromethanesulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzaldehyde to introduce the nitro group. This is followed by the formylation of the nitro compound. Finally, the trifluoromethanesulfonate group is introduced using trifluoromethanesulfonic anhydride under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling reactive intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the formyl group.

    Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate is unique due to the combination of functional groups attached to the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.

Properties

Molecular Formula

C8H3ClF3NO6S

Molecular Weight

333.63 g/mol

IUPAC Name

(4-chloro-2-formyl-6-nitrophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H3ClF3NO6S/c9-5-1-4(3-14)7(6(2-5)13(15)16)19-20(17,18)8(10,11)12/h1-3H

InChI Key

SMAAECYHFKHFEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

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